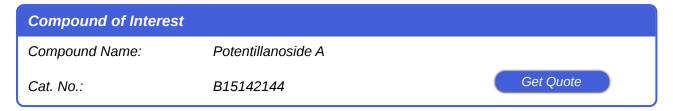


Ethnobotanical Insights and Hepatoprotective Potential of Potentilla anserina (Silverweed): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the traditional uses and scientifically validated hepatoprotective properties of Potentilla anserina, commonly known as silverweed. The following sections detail its ethnobotanical background, phytochemical composition, and pharmacological activities related to liver health, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of associated molecular pathways.

Ethnobotanical Uses for Liver Ailments

Potentilla anserina has a history of use in traditional medicine for treating various ailments. In Yakutian medicine, a water decoction of the leaves is traditionally used for liver diseases.[1] Chinese medicine also utilizes the whole plant for various therapeutic purposes, and modern pharmacological studies have noted its liver-protective activities.[1][2]

Phytochemical Composition

Potentilla anserina is rich in a variety of bioactive compounds, with tannins, flavonoids, and triterpenes being the most prominent.[2] These constituents are believed to be the primary contributors to its pharmacological effects.

Table 1: Major Phytochemicals Identified in Potentilla anserina



Compound Class	Specific Compounds Identified	Reference
Triterpenes	Potentillanosides A-F, Pomolic acid derivatives, Rosamutin, Kaji-ichigoside F1, Ursolic acid derivatives, Maslinic acid, Arjunic acid	[2][3]
Flavonoids	(+)-Catechin, (+)- Gallocatechin, Kaempferol glycosides, Quercetin glycosides, Isorhamnetin glucuronide, Myricetin glycosides	[4][5]
Tannins	Ellagitannins	[4]
Polysaccharides	A polysaccharide composed of galactose, glucose, rhamnose, and arabinose has been identified.	[6][7]

Pharmacological Evidence of Hepatoprotective Effects

Preclinical studies have demonstrated the hepatoprotective potential of various extracts and isolated compounds from Potentilla anserina in different models of liver injury.

Triterpenoids

A methanol extract of the tuberous roots of Potentilla anserina has shown protective effects against D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice.[2] Several ursane-type triterpene 28-O-monoglycosyl esters isolated from the extract have demonstrated significant in vitro and in vivo hepatoprotective activity.[2]

Table 2: In Vitro Hepatoprotective Activity of Triterpenes from Potentilla anserina against D-GalN-Induced Cytotoxicity in Primary Cultured Mouse Hepatocytes



Compound	IC ₅₀ (μM)
Potentillanoside A	46.7
28-O-β-D-glucopyranosyl pomolic acid	9.5
Rosamutin	35.5
Kaji-ichigoside F1	14.1

In vivo studies have confirmed the hepatoprotective effects of **potentillanoside A**, rosamutin, and kaji-ichigoside F1 at doses of 50-100 mg/kg (p.o.), where they were shown to reduce the cytotoxicity caused by D-GalN.[2]

Polysaccharides

A polysaccharide-rich extract from Potentilla anserina (PAP) has been shown to ameliorate nonalcoholic fatty liver disease (NAFLD) in a high-fat/sugar diet-fed mouse model.[2] Administration of the polysaccharide extract led to a reduction in liver fat accumulation and a decrease in serum levels of alanine aminotransferase (ALT) and glutamine aminotransferase. [2] Another study on hyperlipidemic rats also showed that a Potentilla anserina polysaccharide (PAP) at a dose of 100 mg/kg/day for 10 weeks resulted in significant differences in serum ALT and AST levels compared to the hyperlipidemic control group.[3]

Table 3: Effect of Potentilla anserina Polysaccharide (PAP) on Serum Liver Enzymes in Hyperlipidemic Rats[3]

Group	Treatment	Serum ALT (U/L)	Serum AST (U/L)
Hyperlipidemia (H)	High-fat diet	Significantly elevated	Significantly elevated
PAP (P)	High-fat diet + PAP (100 mg/kg)	Significantly lower than H	Significantly lower than H

The hepatoprotective mechanism of the polysaccharide extract is linked to the downregulation of pro-inflammatory genes through the NF-kB signaling pathway.[2]

Flavonoids



Flavonoids are known for their antioxidant and anti-inflammatory properties, which are key mechanisms in protecting the liver from various injuries.[4] The flavonoids present in Potentilla anserina, such as quercetin and kaempferol derivatives, are likely to contribute to its overall hepatoprotective effect by reducing oxidative stress and inflammation in the liver.[4] The hepatoprotective action of many flavonoids is associated with the modulation of signaling pathways like Nrf2 and NF-kB.

Experimental Protocols

D-Galactosamine/Lipopolysaccharide-Induced Acute Liver Injury in Mice

This model is widely used to screen for hepatoprotective agents.

- Animals: Male ddY mice are typically used.
- Induction of Liver Injury: A co-injection of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) is administered intraperitoneally. A common dosage is 700 mg/kg of D-GalN and 10 μg/kg of LPS.[8]
- Treatment: The test compound, such as isolated triterpenes from Potentilla anserina (e.g., 50-100 mg/kg), is administered orally one hour before the D-GalN/LPS injection.[2]
- Assessment of Hepatoprotection:
 - Blood samples are collected 6-8 hours after the induction of liver injury to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard enzymatic assay kits.[1][9]
 - Liver tissue is collected for histopathological examination to assess the degree of necrosis and inflammation.[8]
 - Levels of oxidative stress markers such as malondialdehyde (MDA) and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in liver homogenates can also be measured.[7]



High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease in Mice

This model is relevant for studying therapies for NAFLD.

- Animals: Male Wistar rats or C57BL/6 mice are commonly used.
- Induction of NAFLD: Animals are fed a high-fat diet (e.g., containing 45-60% of calories from fat) for an extended period (e.g., 10 weeks).[3]
- Treatment: The test substance, such as the polysaccharide extract from Potentilla anserina (e.g., 100 mg/kg/day), is administered orally via gavage for the duration of the high-fat diet feeding.[3]
- Assessment of Hepatoprotection:
 - Serum levels of ALT, AST, triglycerides (TG), and total cholesterol (TC) are measured at the end of the study.[3]
 - Liver tissue is collected for histological analysis (e.g., H&E staining) to evaluate steatosis, inflammation, and ballooning.
 - \circ Gene expression analysis (e.g., via RT-PCR) of pro-inflammatory markers (e.g., TNF- α , IL-1 β) and genes involved in lipid metabolism can be performed on liver tissue.[2]

Enzyme-Assisted Extraction of Polysaccharides from Potentilla anserina

This protocol outlines an efficient method for extracting polysaccharides.[7][8]

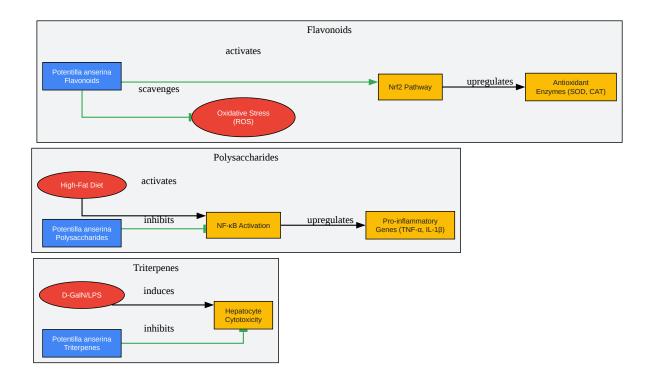
- Preparation: The dried roots of Potentilla anserina are powdered.
- Enzymatic Hydrolysis: The powder is mixed with a solution containing cellulase and pectinase at an optimized ratio (e.g., 1:2). The extraction is carried out at a specific pH (e.g., 8.0) and temperature (e.g., 60°C) with a defined solid-to-liquid ratio (e.g., 1:15).[7][8]



 Purification: The extract is centrifuged, and the supernatant is concentrated. Proteins are removed using the Sevag method. The crude polysaccharides are then precipitated with ethanol, collected by centrifugation, and lyophilized.

Signaling Pathways and Experimental Workflows

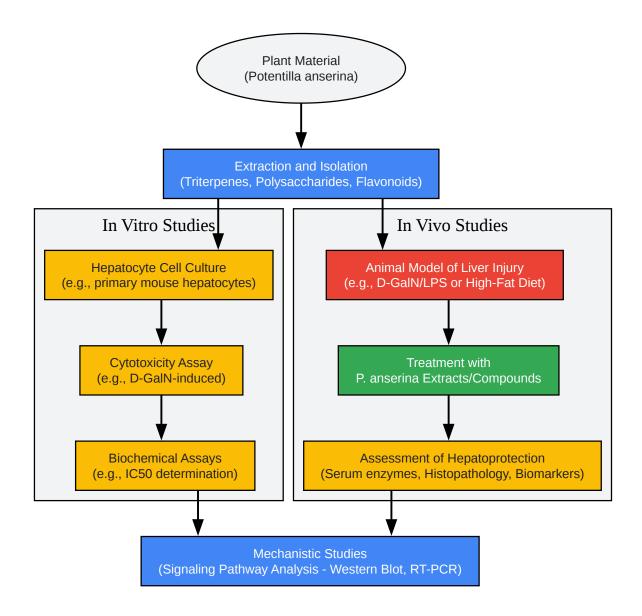
The hepatoprotective effects of Potentilla anserina constituents are mediated through the modulation of specific signaling pathways. The following diagrams illustrate these mechanisms and a general experimental workflow for their investigation.





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Caption: Hepatoprotective signaling pathways of Potentilla anserina constituents.



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Caption: General experimental workflow for investigating hepatoprotective effects.

Conclusion

Potentilla anserina presents a promising natural source for the development of novel hepatoprotective agents. Its traditional use for liver ailments is supported by modern scientific







evidence demonstrating the efficacy of its constituent triterpenes and polysaccharides in preclinical models of liver disease. The mechanisms of action appear to involve the inhibition of inflammatory pathways such as NF-kB and the reduction of cytotoxicity and oxidative stress. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of Potentilla anserina and its bioactive compounds in the management of liver diseases.

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